2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide
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Overview
Description
2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their broad range of biological activities and are used in various therapeutic applications. This particular compound features a benzimidazole core substituted with a 2-methylphenyl group and an acetamide moiety, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide is the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .
Mode of Action
The compound interacts with its target, the AHR, in a manner similar to that of the well-known AHR antagonist, CH-223191 .
Biochemical Pathways
It is known that the modulation of the canonical pathway of ahr occurs during several chronic diseases and that its abrogation might be of clinical interest for metabolic and inflammatory pathological processes .
Pharmacokinetics
The pharmacodynamic and pharmacokinetic properties of ahr antagonists have been investigated in different in vivo rodent models of disease .
Result of Action
The effects of ahr antagonists have been widely investigated in diverse models of disease, including interstitial cystitis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, AHR ligands come from the environment and from the microbiota and cellular metabolism . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Substitution with 2-Methylphenyl Group:
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced benzimidazole derivatives.
Scientific Research Applications
2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)phenol
- 2-(1-methyl-1H-indol-3-yl)acetamide
- 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. Its combination of a 2-methylphenyl group and an acetamide moiety may enhance its stability, reactivity, and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(2-methylphenyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-6-2-3-7-12(11)16-18-13-8-4-5-9-14(13)19(16)10-15(17)20/h2-9H,10H2,1H3,(H2,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMSCJHBQVEDEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3N2CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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